Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate
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Overview
Description
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is an organic compound with a molecular formula of C11H15NO3. This compound is characterized by the presence of a hydroxy group, a pyridine ring, and an ester functional group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate typically involves the reaction of 6-methylpyridine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions in an appropriate solvent like tetrahydrofuran. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of 3-oxo-3-(6-methylpyridin-2-yl)propanoate.
Reduction: Formation of 3-hydroxy-3-(6-methylpyridin-2-yl)propanol.
Substitution: Formation of halogenated derivatives of the pyridine ring.
Scientific Research Applications
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-hydroxy-3-(pyridin-3-yl)propanoate
- Ethyl 3-(6-methylpyridin-2-yl)propanoate
- Ethyl 3-(pyridin-2-ylamino)propanoate
Uniqueness
Ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate is unique due to the presence of both a hydroxy group and a 6-methylpyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-(6-methylpyridin-2-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)7-10(13)9-6-4-5-8(2)12-9/h4-6,10,13H,3,7H2,1-2H3 |
InChI Key |
QYHJAZRMELDKOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC(=N1)C)O |
Origin of Product |
United States |
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